molecular formula C10H11NO2 B6187098 5-cyclopropyl-3-methylpyridine-2-carboxylic acid CAS No. 2639410-33-4

5-cyclopropyl-3-methylpyridine-2-carboxylic acid

Cat. No.: B6187098
CAS No.: 2639410-33-4
M. Wt: 177.2
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Description

5-cyclopropyl-3-methylpyridine-2-carboxylic acid is a heterocyclic organic compound with a unique structure that includes a cyclopropyl group, a methyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-3-methylpyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethyl ketone with 2-cyanopyridine in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-3-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-cyclopropyl-3-methylpyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylpyridine-2-carboxylic acid
  • 5-cyclopropylpyridine-2-carboxylic acid
  • 3-cyclopropylpyridine-2-carboxylic acid

Uniqueness

5-cyclopropyl-3-methylpyridine-2-carboxylic acid is unique due to the presence of both cyclopropyl and methyl groups on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

2639410-33-4

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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